
Urea, tris(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, tris(2-hydroxyethyl)-, also known as tris(2-hydroxyethyl)urea, is an organic compound with the molecular formula C7H16N2O4. It is a derivative of urea where three hydroxyethyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, tris(2-hydroxyethyl)- typically involves the reaction of urea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Urea+3Ethylene Oxide→Urea, tris(2-hydroxyethyl)-
The reaction is usually conducted in the presence of a catalyst and under specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of urea, tris(2-hydroxyethyl)- involves large-scale reactors where urea and ethylene oxide are combined under controlled conditions. The process is designed to maximize efficiency and minimize by-products. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Urea, tris(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .
科学的研究の応用
Urea, tris(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizer for proteins and enzymes.
Industry: Urea, tris(2-hydroxyethyl)- is used in the production of resins, plastics, and other polymeric materials
作用機序
The mechanism of action of urea, tris(2-hydroxyethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound can interact with proteins and enzymes, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
Urea: The parent compound with the formula CO(NH2)2.
Thiourea: A sulfur analog of urea with the formula CS(NH2)2.
Uniqueness
Urea, tris(2-hydroxyethyl)- is unique due to the presence of three hydroxyethyl groups, which impart distinct chemical and physical properties. These groups enhance its solubility in water and other polar solvents, making it suitable for various applications that require high solubility and reactivity .
特性
CAS番号 |
97271-72-2 |
|---|---|
分子式 |
C7H16N2O4 |
分子量 |
192.21 g/mol |
IUPAC名 |
1,1,3-tris(2-hydroxyethyl)urea |
InChI |
InChI=1S/C7H16N2O4/c10-4-1-8-7(13)9(2-5-11)3-6-12/h10-12H,1-6H2,(H,8,13) |
InChIキー |
VKUPKRKGNSEUNN-UHFFFAOYSA-N |
正規SMILES |
C(CO)NC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


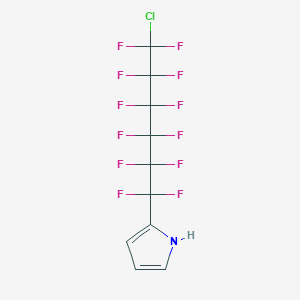
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
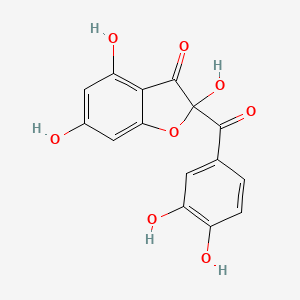
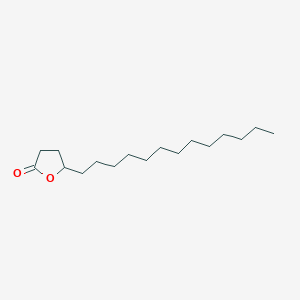
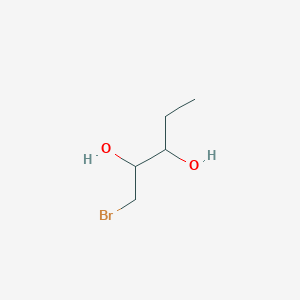

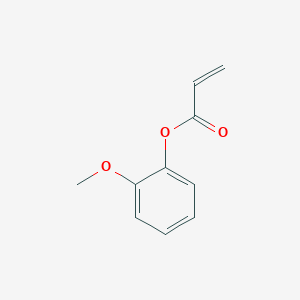
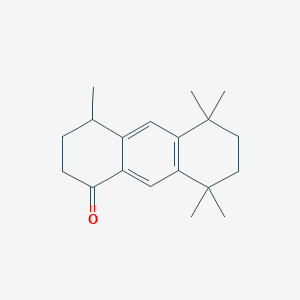
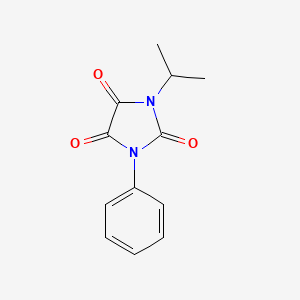
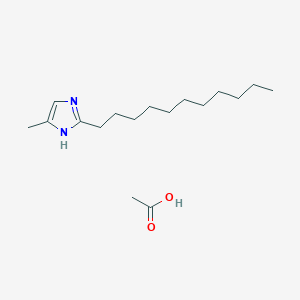
![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
